molecular formula C14H17NO3S B2685885 N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-3-carboxamide CAS No. 2034563-73-8

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-3-carboxamide

Cat. No.: B2685885
CAS No.: 2034563-73-8
M. Wt: 279.35
InChI Key: XTEGXFPYAYVKSI-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-(thiophen-2-yl)pentyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C14H17NO3S and its molecular weight is 279.35. The purity is usually 95%.
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Scientific Research Applications

Influenza A Virus Inhibition

Furan-carboxamide derivatives have been identified as potent inhibitors of the lethal H5N1 influenza A virus. Systematic studies revealed that certain structural modifications, particularly those involving dimethyl-substituted heterocyclic moieties like furan or thiophene, significantly enhance anti-influenza activity. This discovery paves the way for developing new antiviral agents based on furan-carboxamide scaffolds (Yu Yongshi et al., 2017).

Antibacterial Activities

The synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides and their antibacterial activities against clinically isolated drug-resistant bacteria highlight the potential of furan-carboxamide derivatives as antibacterial agents. This includes effectiveness against A. baumannii, K. pneumoniae, E. cloacae, and MRSA, with computational approaches validating their molecular interactions (A. Siddiqa et al., 2022).

Antitumor Activity and IMPDH Interaction

Furan and thiophene analogues of tiazofurin, known as furanfurin and thiophenfurin, exhibit significant antitumor activity and interactions with inosine monophosphate dehydrogenase (IMPDH). Their synthesis and biological characterization provide valuable insights into the development of novel anticancer drugs (P. Franchetti et al., 1995).

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, which include furan derivatives, have demonstrated significant antiprotozoal activity. Their development and testing against protozoal infections such as those caused by T. b. rhodesiense and P. falciparum offer promising avenues for treating diseases caused by these pathogens (M. Ismail et al., 2004).

Crystal Packing and Aromaticity

Research into the supramolecular effect of aromaticity on the crystal packing of furan/thiophene carboxamide compounds has provided insights into how heteroatom substitution and the increase in aromaticity from furan to thiophene affect molecular interactions. These findings have implications for the design of molecules with enhanced stability and desired supramolecular architectures (Maryam Rahmani et al., 2016).

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S/c16-7-4-11(13-2-1-9-19-13)3-6-15-14(17)12-5-8-18-10-12/h1-2,5,8-11,16H,3-4,6-7H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEGXFPYAYVKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CCNC(=O)C2=COC=C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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